molecular formula C9H11NS B3058018 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- CAS No. 87254-69-1

2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

Cat. No.: B3058018
CAS No.: 87254-69-1
M. Wt: 165.26 g/mol
InChI Key: XVLIVDNUXFJPLY-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-8-amine, 3,4-dihydro-: is an organic compound with the molecular formula C9H11NS . This compound belongs to the class of heterocyclic compounds known as benzothiopyrans, which are characterized by a sulfur atom incorporated into a benzopyran ring system. The presence of an amine group at the 8th position and the dihydro configuration at the 3,4 positions make this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, with an appropriate amine under acidic or basic conditions to form the benzothiopyran ring.

    Reduction: The resulting benzothiopyran intermediate is then subjected to reduction conditions, often using hydrogen gas in the presence of a catalyst like palladium on carbon, to achieve the dihydro configuration at the 3,4 positions.

Industrial Production Methods

Industrial production of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts and Reagents: Use of high-purity catalysts and reagents to maximize yield and minimize impurities.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran-8-amine, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, alkyl halides.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Saturated Derivatives: From reduction reactions.

    Functionalized Amines: From substitution reactions.

Scientific Research Applications

2H-1-Benzothiopyran-8-amine, 3,4-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzothiopyran, 3,4-dihydro-: Lacks the amine group at the 8th position.

    2H-1-Benzothiopyran-4-amine, 3,4-dihydro-: Has the amine group at the 4th position instead of the 8th.

    2H-1-Benzothiopyran-8-sulfonamide, 3,4-dihydro-: Contains a sulfonamide group at the 8th position.

Uniqueness

2H-1-Benzothiopyran-8-amine, 3,4-dihydro- is unique due to the specific positioning of the amine group at the 8th position and the dihydro configuration at the 3,4 positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLIVDNUXFJPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538556
Record name 3,4-Dihydro-2H-1-benzothiopyran-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87254-69-1
Record name 3,4-Dihydro-2H-1-benzothiopyran-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (37.7 mmol) of the compound obtained in Step 1 above in 50 ml of dichloromethane are mixed with 50 ml of trifluoroacetic acid, and the mixture is stirred for 30 minutes at room temperature and then evaporated to dryness. The residue is taken up in ether and the solid obtained is filtered off and treated with N sodium hydroxide solution. The aqueous phase is extracted with ether and the ethereal phases are combined, dried over magnesium sulphate and concentrated to yield 4.48 g of the desired product (theory: 6.2 g).
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
Reactant of Route 2
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
Reactant of Route 3
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
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Reactant of Route 6
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

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